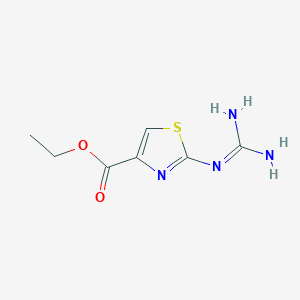

(4-Ethoxycarbonylthiazol-2-yl)guanidine

Descripción

Overview of Guanidine (B92328) and Thiazole (B1198619) Scaffolds in Medicinal Chemistry

The guanidine and thiazole groups are prevalent in numerous biologically active molecules and approved pharmaceutical drugs. Their individual contributions to molecular bioactivity are well-documented, and their combination offers a rich platform for the design of novel compounds.

Guanidine, a compound with the formula HNC(NH₂)₂, was first isolated in 1861 by Adolph Strecker from guanine. britannica.com It is a highly basic, colorless solid that exists predominantly as the protonated guanidinium (B1211019) cation at physiological pH. wikipedia.org The physiological and therapeutic properties of guanidine derivatives have been recognized for over a century.

Historically, extracts from French lilac (Galega officinalis), which contains the guanidine derivative galegine, were used in European folk medicine to treat diabetes since the Middle Ages. wikipedia.org This historical use foreshadowed the development of modern biguanide (B1667054) antidiabetic drugs. The research into guanidine-based compounds led to the synthesis of agents like decamethylenediguanidine (Synthalin), which showed trypanocidal activity, and the antimalarial drug chlorguanide, a substituted biguanide. britannica.com

Further investigation into the biological roles of guanidine derivatives revealed their involvement in various physiological processes. The amino acid arginine, which contains a guanidino group, is a fundamental component of proteins and plays a key role in nitrogen excretion. britannica.com In the 20th century, synthetic guanidine derivatives became established therapeutic agents. Examples include guanethidine (B1672426) for hypertension and, most notably, metformin, a biguanide that was introduced in the 1950s and is now a first-line treatment for type 2 diabetes. wikipedia.orgmdpi.com Other medicinally important guanidine derivatives include the histamine (B1213489) H₂ receptor antagonists cimetidine (B194882) and famotidine (B1672045), used to treat peptic ulcers. mdpi.com

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry. nih.govbohrium.com Its aromatic nature allows for various chemical modifications, and its ability to participate in hydrogen bonding and other intermolecular interactions makes it a valuable component in drug design. nih.gov The thiazole moiety is present in a wide range of natural products, including Vitamin B1 (thiamine). nih.gov

The versatility of the thiazole ring has led to its incorporation into a multitude of drugs across different therapeutic areas. bohrium.comwisdomlib.org It is a key structural component in pharmaceuticals such as the antimicrobial sulfathiazole, the anticancer drug dasatinib, and the antifungal agent abafungin. bohrium.comnih.gov The development of thiazole-containing compounds has been a focus for medicinal chemists aiming to create novel agents with improved potency and better pharmacokinetic profiles to combat issues like drug resistance. bohrium.com Research has demonstrated that derivatives of the thiazole ring can exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, antimalarial, antioxidant, and antiviral effects. nih.govwisdomlib.orgglobalresearchonline.net

Table 1: Examples of Thiazole-Containing Pharmaceutical Agents

| Drug Name | Therapeutic Class |

|---|---|

| Sulfathiazole | Antimicrobial |

| Dasatinib | Anticancer |

| Ritonavir | Antiviral |

| Nizatidine | Anti-ulcer |

| Abafungin | Antifungal |

| Fentiazac | Anti-inflammatory |

| Lurasidone | Antipsychotic |

This table is based on information from multiple sources. bohrium.comnih.gov

Rationale for Investigating (4-Ethoxycarbonylthiazol-2-yl)guanidine

The specific structure of this compound provides a clear rationale for its investigation, stemming from its unique combination of functional groups and the potential for biological activity inferred from structurally similar compounds.

This compound integrates three key chemical motifs: a 2-aminothiazole (B372263) core, a guanidine group attached to the second position of the thiazole ring, and an ethoxycarbonyl group at the fourth position.

Guanidine Group: As a strong base, the guanidine moiety is typically protonated at physiological pH, forming the guanidinium cation. This positive charge is stabilized by resonance across the three nitrogen atoms and is crucial for forming strong ionic and hydrogen bond interactions with biological targets like enzyme active sites or receptor binding pockets. wikipedia.orgnih.gov

Thiazole Ring: This aromatic heterocycle serves as a rigid scaffold, positioning the other functional groups in a defined spatial orientation. The ring itself can engage in various non-covalent interactions and is a well-established pharmacophore. nih.govglobalresearchonline.net

Ethoxycarbonyl Group: This ester group at the C4 position of the thiazole ring significantly influences the molecule's electronic properties and potential interactions. It can act as a hydrogen bond acceptor and its presence may modulate the compound's solubility, cell permeability, and metabolic stability. It also provides a reactive handle for further synthetic modification to explore structure-activity relationships (SAR).

Table 2: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 82982-26-1 |

| Molecular Formula | C₇H₁₀N₄O₂S |

| Molecular Weight | 214.24 g/mol |

| IUPAC Name | ethyl 2-(diaminomethylideneamino)-1,3-thiazole-4-carboxylate |

| SMILES | CCOC(=O)C1=CSC(=N1)N=C(N)N |

| InChI Key | LBSBQVAGEVSBQP-UHFFFAOYSA-N |

This data is compiled from chemical supplier information. chemicalbook.com

The academic interest in this compound lies in understanding how these three components work in concert to produce a specific biological effect. The interplay between the basic guanidine group and the electron-withdrawing ethoxycarbonyl group, mediated by the thiazole ring, creates a unique electronic and structural profile that is ripe for investigation.

The potential research applications of this compound can be predicted by examining the biological activities of structurally related compounds.

Kinase Inhibition: Guanidine derivatives have been identified as kinase inhibitors. For example, 6-phenylpyridin-2-yl guanidine was the starting point for developing inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), a target in inflammatory diseases. nih.gov The core structure of this compound, which links a heterocyclic ring to a guanidine group, fits the general profile of many kinase inhibitors.

Receptor Antagonism: Guanidine derivatives have shown potent activity as receptor antagonists. Studies on histamine H₃ receptor antagonists led to the discovery of potent muscarinic M₂ and M₄ receptor antagonists from guanidine-containing compounds. nih.govacs.org Furthermore, thiazole derivatives have been developed as potent and selective antagonists for the human adenosine (B11128) A₃ receptor. nih.gov The combination of these two pharmacophores in one molecule suggests a potential for activity at various G-protein coupled receptors.

Antidiabetic Agents: Thiazolidine-based compounds, which share a heterocyclic sulfur-containing ring structure, are well-known agonists of PPAR-γ and are used to treat type 2 diabetes. nih.gov Given the historical link of guanidine to antidiabetic agents like metformin, the thiazolylguanidine scaffold is a logical candidate for investigation in metabolic diseases. wikipedia.org

Antimicrobial and Other Activities: The 2-aminothiazole scaffold is a common feature in compounds with antimicrobial properties. nih.gov Guanidine hydrochloride has also been used as a catalyst in the synthesis of thiazolidinone derivatives that possess a wide range of biological properties, including antibacterial, antifungal, and antiviral activities. pnu.ac.ir

The presence of the ethoxycarbonyl group at the C4 position is particularly interesting when considering SAR. In studies of adenosine A₃ receptor antagonists, substitutions on the phenyl ring attached to a thiazole core were critical for affinity and selectivity. nih.gov Similarly, the ester group in this compound could serve as a key interaction point or a site for creating a library of analogs to probe its therapeutic potential.

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 2-(diaminomethylideneamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2S/c1-2-13-5(12)4-3-14-7(10-4)11-6(8)9/h3H,2H2,1H3,(H4,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSBQVAGEVSBQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30371290 | |

| Record name | (4-Ethoxycarbonylthiazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82982-26-1 | |

| Record name | (4-Ethoxycarbonylthiazol-2-yl)guanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30371290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies of 4 Ethoxycarbonylthiazol 2 Yl Guanidine

Reactivity of the Guanidine (B92328) Moiety

Nucleophilic Substitution Reactions

The carbon atom of a guanidine group is generally resistant to nucleophilic attack. This low electrophilicity is a consequence of strong resonance stabilization, which delocalizes the partial positive charge across the three nitrogen atoms. organic-chemistry.org As a result, direct nucleophilic substitution at this carbon center is challenging.

To overcome this inherent stability, activation strategies are required. One novel approach involves the conversion of guanidines into guanidine cyclic diimides (GCDIs). This transformation disrupts the resonance structure, thereby enhancing the electrophilicity of the guanidine carbon. organic-chemistry.org In the presence of an acid additive, such as trifluoroacetic acid (TFA), the imine-like nitrogen of the GCDI is selectively protonated. This protonation further increases the susceptibility of the guanidine carbon to attack by various nucleophiles, including amines and alcohols. organic-chemistry.org The reaction, which proceeds under mild, metal-free conditions, follows a nucleophilic addition-elimination mechanism, yielding a diverse range of functionalized guanidines. organic-chemistry.org

While the guanidine carbon is not highly electrophilic, the guanidine group itself can act as a nucleophile in reactions with alkyl halides to produce alkylated guanidine derivatives. atamanchemicals.com Furthermore, guanidines readily participate in condensation and cyclization reactions. They can react with dicarbonyl compounds to form heterocyclic structures like imidazoles or undergo multicomponent reactions, such as the Biginelli reaction, with a β-ketoester and an aldehyde to synthesize dihydropyrimidine (B8664642) derivatives. atamanchemicals.comnih.govnih.gov

Table 1: Derivatization Reactions at the Guanidine Moiety An interactive data table summarizing key reactions involving the guanidine group.

| Reaction Type | Reagents | Product Type | Mechanism Highlight | Citation |

| Nucleophilic Substitution (Activated) | Guanidine Cyclic Diimide (GCDI), Nucleophile (Amine/Alcohol), Acid Additive (TFA) | Substituted Guanidines/Ureas | Activation by disrupting resonance; addition-elimination. | organic-chemistry.org |

| Condensation | Aldehydes, β-ketoesters (Biginelli Reaction) | Dihydropyrimidines | Three-component condensation. | nih.govnih.gov |

| Cyclization | Dicarbonyl Compounds | Heterocycles (e.g., Imidazoles) | Formation of new ring systems. | atamanchemicals.com |

| Alkylation (Guanidine as Nucleophile) | Alkyl Halides | Alkylated Guanidines | Nucleophilic attack by a guanidine nitrogen. | atamanchemicals.com |

Protonation Behavior and Basicity in Chemical Environments

The guanidine functional group is one of the strongest organic bases. Its high basicity stems from the exceptional resonance stabilization of its conjugate acid, the guanidinium (B1211019) cation. Upon protonation, the positive charge is delocalized symmetrically across all three nitrogen atoms, which is a highly favorable state. nih.gov Thiazoles, by contrast, are significantly less basic than related heterocycles like imidazole. pharmaguideline.com Therefore, in (4-Ethoxycarbonylthiazol-2-yl)guanidine, the guanidino nitrogen atoms are the primary sites of protonation in most chemical environments. pharmaguideline.com

Table 2: Comparative Basicity of Guanidine and Related Nitrogen Compounds An interactive data table comparing the approximate pKa values of the conjugate acids.

| Compound | Conjugate Acid pKa | Key Feature | Citation |

| Guanidine | ~13.6 | High resonance stabilization of cation. | |

| Imidazole | ~7.0 | Aromatic heterocycle with two nitrogens. | pharmaguideline.com |

| Thiazole (B1198619) | ~2.5 | Lower basicity due to sulfur and nitrogen arrangement. | pharmaguideline.com |

| 2-Aminothiazole (B372263) | ~5.3 | Increased basicity from the exocyclic amino group. |

Transformations Involving the Thiazole Ring System

The thiazole ring is an aromatic heterocycle whose reactivity is influenced by the presence of both sulfur and nitrogen atoms, creating distinct sites for chemical modification. nih.gov

Oxidation and Reduction Pathways

The thiazole ring exhibits considerable resistance to both oxidation and reduction. slideshare.net It is stable against oxidation by agents like nitric acid and can withstand reduction via platinum-catalyzed hydrogenation or with metals in hydrochloric acid. pharmaguideline.comslideshare.net

However, under specific conditions, the ring can be transformed:

Oxidation : Strong oxidizing agents like potassium permanganate (B83412) can lead to the cleavage of the thiazole ring. slideshare.net More controlled oxidation can occur at the ring's heteroatoms. Using reagents such as meta-chloroperoxybenzoic acid (mCPBA), the ring nitrogen can be oxidized to form an aromatic thiazole N-oxide. wikipedia.org Oxidation can also take place at the sulfur atom, yielding non-aromatic sulfoxide (B87167) or sulfone derivatives. wikipedia.org Quantum chemical studies suggest that during metabolic biotransformation, thiazole-containing drugs can be oxidized by cytochrome P450 enzymes to form epoxides, S-oxides, and N-oxides. uni-duesseldorf.de

Reduction : While generally stable, the thiazole ring can undergo desulfurization and subsequent degradation when treated with Raney nickel. pharmaguideline.comslideshare.net

Table 3: Reactivity of the Thiazole Ring under Oxidative and Reductive Conditions An interactive data table summarizing the outcomes of oxidation and reduction reactions.

| Condition | Reagent Example | Outcome | Citation |

| Strong Oxidation | Potassium Permanganate (KMnO₄) | Ring Cleavage | slideshare.net |

| Nitrogen Oxidation | mCPBA | Thiazole N-oxide | wikipedia.org |

| Sulfur Oxidation | mCPBA | Thiazole Sulfoxide/Sulfone | wikipedia.org |

| Reduction | Raney Nickel | Desulfurization and Ring Degradation | pharmaguideline.comslideshare.net |

| Mild Reduction | Pt/H₂, Metal/HCl | No Reaction | pharmaguideline.com |

Functionalization at Different Thiazole Positions

The electronic landscape of the thiazole ring allows for selective functionalization at its carbon positions. Pi-electron density calculations indicate that the C5 position is the most electron-rich and thus the primary site for electrophilic substitution, while the C2 position is the most electron-deficient and acidic. wikipedia.org

Key functionalization strategies include:

Electrophilic Substitution : Electrophiles preferentially attack the C5 position. pharmaguideline.comwikipedia.org The presence of an electron-donating group at the C2 position, such as an amino or guanidino group, further activates the C5 position for electrophilic attack. pharmaguideline.com Research on 2-aminothiazoles demonstrates that they behave as carbon nucleophiles, reacting with superelectrophiles at the C5 position. researchgate.net

Deprotonation and Nucleophilic Attack : The proton at the C2 position is the most acidic on the thiazole ring and can be removed by strong bases like organolithium compounds (e.g., n-butyllithium). pharmaguideline.comwikipedia.org The resulting 2-lithiothiazole is a potent nucleophile that can react with various electrophiles, such as aldehydes and alkyl halides, providing a reliable method for introducing substituents at the C2 position. slideshare.netwikipedia.org

Palladium-Catalyzed Reactions : Modern cross-coupling methods offer alternative routes for functionalization. For instance, palladium-catalyzed C-H arylation can be directed to the C2 position by first converting the thiazole to its N-oxide derivative. wikipedia.org

Table 4: Positional Reactivity of the Thiazole Ring An interactive data table outlining the reactivity at different carbon positions of the thiazole ring.

| Position | Electronic Character | Primary Reaction Type | Example Reagents/Conditions | Citation |

| C2 | Electron-deficient, acidic proton | Deprotonation, Nucleophilic Attack | n-Butyllithium followed by an electrophile. | pharmaguideline.comwikipedia.org |

| C4 | Relatively neutral | Generally less reactive. | pharmaguideline.com | |

| C5 | Electron-rich | Electrophilic Substitution | Halogens (Br₂), Sulfonating agents (oleum). | pharmaguideline.comwikipedia.org |

Reactivity of the Ethoxycarbonyl Group

The ethoxycarbonyl group at the C4 position is a classic ester functionality, susceptible to a variety of standard transformations. Its reactivity provides a straightforward handle for further derivatization of the molecule.

Common reactions involving the ethoxycarbonyl group include:

Hydrolysis : The ester can be saponified under basic conditions (e.g., NaOH) or hydrolyzed under acidic conditions to yield the corresponding carboxylic acid, (2-guanidino-1,3-thiazol-4-yl)carboxylic acid.

Amidation : The ester can react with amines or ammonia (B1221849) to form amides. A relevant example from the literature shows that ethyl 2-aminothiazole-4-carboxylate reacts with hydrazine (B178648) (NH₂NH₂) to produce the corresponding acid hydrazide. nih.gov This reaction pathway opens the door to a wide range of further modifications.

Reduction : Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce the ester group to a primary alcohol, yielding [2-(guanidino)-1,3-thiazol-4-yl]methanol.

Transesterification : In the presence of an acid or base catalyst, reaction with a different alcohol can replace the ethoxy group with a new alkoxy group.

Table 5: Typical Reactions of the Ethoxycarbonyl Group An interactive data table summarizing common transformations of the ester moiety.

| Reaction Type | Reagents | Product Functional Group |

| Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic Acid |

| Amidation | Amine (R-NH₂) or Hydrazine (NH₂NH₂) | Amide or Acid Hydrazide |

| Reduction | LiAlH₄ | Primary Alcohol |

| Transesterification | Alcohol (R-OH), Acid/Base Catalyst | New Ester |

Table of Mentioned Chemical Compounds

| Chemical Name |

| This compound |

| 2-Aminothiazole |

| Acetic Anhydride |

| Aldehydes |

| Alkyl Halides |

| Ammonia |

| n-Butyllithium |

| Chloroacetaldehyde |

| Chloroacetone |

| Cysteine |

| Dehydroglycine |

| Diacetylguanidine |

| Dimethyl Acetylenedicarboxylate (DMAD) |

| Ethyl Acetate |

| Ethyl 2-aminothiazole-4-carboxylate |

| Ethyl propionate |

| Guanidine |

| Guanidine Acetate |

| Guanidinium Carbonate |

| Guanidinium Chloride |

| Hydrazine |

| Hypofluorous Acid |

| Imidazole |

| Isobutene |

| Lithium Aluminum Hydride (LiAlH₄) |

| Meloxicam |

| Mercury(II) Chloride |

| meta-Chloroperoxybenzoic acid (mCPBA) |

| Methylguanidine |

| Nitric Acid |

| Nitrosoguanidine |

| Oxazole |

| Phosphorus Pentasulfide |

| Piperidine |

| Potassium Permanganate |

| Pyridine (B92270) |

| Pyrazole Carboxamidine |

| Raney Nickel |

| Sodium Borohydride |

| Sulfathiazole |

| Thiamine |

| Thioacetamide |

| Thioformamide |

| Thiophene (B33073) |

| Thiourea (B124793) |

| Triacetylguanidine |

| Triethylamine |

| Trifluoroacetic Acid (TFA) |

| Urea |

Pharmacological Research and Biological Activity Profiling of 4 Ethoxycarbonylthiazol 2 Yl Guanidine and Its Derivatives

Antimicrobial Research Pathways

Thiazole-containing compounds are a significant area of interest in the development of new antimicrobial agents. cbijournal.comnih.gov Research into derivatives of the core structure ethyl 2-aminothiazole-4-carboxylate has revealed potential antibacterial and antifungal properties.

Evaluation against Bacterial Strains (e.g., Gram-positive bacteria, Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus)

For instance, a series of novel ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives were synthesized and evaluated for their antimicrobial activity. cbijournal.com The study demonstrated that the antimicrobial effects were influenced by the nature of the substituents on the phenyl ring. Compounds with electron-withdrawing groups, such as cyano and fluoro groups, exhibited moderate inhibitory activity against the tested bacterial strains, which included Bacillus subtilis, Staphylococcus aureus (both Gram-positive), and Escherichia coli (Gram-negative). cbijournal.com Conversely, derivatives with electron-donating groups like methyl and methoxy (B1213986) showed minimal antimicrobial activity. cbijournal.com

Another study on different 4-thiazolidinone-based derivatives, which share a thiazole-related core, demonstrated antibacterial properties against Pseudomonas aeruginosa. nih.gov This suggests that the broader class of thiazole-containing compounds holds promise for antibacterial applications.

Table 1: Antibacterial Activity of Selected Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate Derivatives Note: This table is illustrative and based on findings for related derivative classes, as direct data for the subject compound is unavailable.

| Compound Derivative | Substituent Group | Activity against B. subtilis | Activity against S. aureus | Activity against E. coli |

|---|---|---|---|---|

| Derivative A | Electron-withdrawing (e.g., -CN, -F) | Moderate Inhibition | Moderate Inhibition | Moderate Inhibition |

Investigations into Antifungal Potential

The antifungal potential of guanidine (B92328) and thiazole (B1198619) derivatives is an active area of research. nih.govfrontiersin.org Guanidinic compounds, in general, have been recognized for their antimicrobial capabilities, including activity against various fungi. nih.gov

In a study on ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate derivatives, compounds with electron-withdrawing substituents showed promising antifungal activity against Aspergillus niger. cbijournal.com This indicates that modifications to the core structure can yield compounds with significant antifungal properties.

Furthermore, research on other guanidine-containing compounds has shown potent activity against a range of fungal pathogens, including Candida species. nih.gov One study highlighted a newly synthesized guanidine derivative that was particularly effective against Cryptococcus neoformans, Cryptococcus gattii, and Paracoccidioides species. nih.gov While not the specific compound of focus, these findings underscore the potential of the guanidine moiety in antifungal drug discovery.

Modulation of Drug Resistance Mechanisms in Microbial Research

The emergence of drug-resistant microbial strains is a significant global health challenge. nih.gov Guanidine derivatives have been investigated for their activity against multidrug-resistant bacteria. mdpi.com One novel guanidine compound demonstrated potent bactericidal activity against a panel of drug-resistant clinical isolates, including some that were resistant to more than 16 antibiotics. mdpi.com This compound was also effective against methicillin-resistant S. aureus (MRSA). mdpi.com

While specific research on the role of (4-Ethoxycarbonylthiazol-2-yl)guanidine in modulating drug resistance is not available, the broader class of guanidine compounds shows potential in overcoming resistance mechanisms.

Anticancer Research Avenues

The guanidine group is considered a privileged scaffold in drug design for oncology, with several guanidine-containing drugs used in the treatment of various cancers. nih.gov Derivatives of ethyl 2-aminothiazole-4-carboxylate have been a focus of anticancer research.

Studies on Cancer Cell Line Viability and Proliferation in vitro (e.g., Breast Cancer, Lung Cancer)

Several studies have explored the in vitro antitumor activity of ethyl 2-substituted-aminothiazole-4-carboxylate analogs against a wide range of human tumor cell lines. nih.gov In one significant study, these compounds were tested by the National Cancer Institute (NCI) against 60 different human tumor cell lines. nih.gov

One particular analog, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, demonstrated remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 microM. nih.gov This compound also showed a broad spectrum of activity against all the tumor cell lines tested. nih.gov

While this study did not specifically mention breast or lung cancer cell lines as primary targets for this particular analog, the broad-spectrum activity suggests potential efficacy against a variety of cancer types. Other research has highlighted the anticancer potential of thiazolidin-4-one derivatives, a related class of compounds, against breast cancer and lung cancer cell lines. nih.gov

Table 2: In Vitro Antitumor Activity of a Selected Ethyl 2-substituted-aminothiazole-4-carboxylate Analog Note: This table is based on published data for a related derivative.

| Compound | Cancer Cell Line | Activity (GI50) |

|---|

Exploration of Apoptotic Induction Mechanisms in Cancer Cells

The cytotoxic effects of guanidine derivatives often involve various mechanisms, including the induction of apoptosis. nih.gov Research on related compounds suggests that these molecules can interfere with cellular processes to trigger programmed cell death in cancer cells.

For example, studies on other classes of anticancer agents have shown that they can induce apoptosis through pathways involving the activation of caspases. nih.gov While direct evidence for this compound is lacking, the known mechanisms of action for guanidine-containing antitumor agents often involve mitochondrial-mediated apoptosis. nih.gov Further research is needed to elucidate the specific apoptotic pathways that may be modulated by this class of compounds.

Anti-inflammatory and Antioxidant Activity Investigations

The dual challenges of inflammation and oxidative stress are central to the pathogenesis of numerous chronic diseases. Derivatives of the this compound scaffold have been investigated for their potential to mitigate these processes.

The anti-inflammatory potential of guanidine and thiazole derivatives has been assessed using various in vitro models. A primary method involves the use of lipopolysaccharide (LPS)-stimulated murine macrophages to mimic an inflammatory response. nih.govacs.org In these models, researchers measure the inhibition of key pro-inflammatory mediators. For instance, certain guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been shown to significantly inhibit the production of nitric oxide (NO) and interleukin-6 (IL-6) in a dose-dependent manner without causing significant cytotoxicity. acs.org One particular compound, referred to as 11 in a study, demonstrated a notable ability to inhibit the pro-inflammatory activation of murine macrophages with an IC₅₀ value of 15.64 μM. nih.gov

Another avenue of investigation for related thiazole derivatives involves targeting the enzymes of the arachidonic acid pathway, namely cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX). chemscene.comnih.gov The development of selective COX-2 inhibitors is a key strategy for treating inflammation. chemscene.com Studies on 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives revealed compounds with potent and selective COX-2 inhibition compared to the standard drug celecoxib. nih.gov

Table 1: In Vitro Anti-inflammatory Activity of Selected Thiazole and Guanidine Derivatives

| Compound/Derivative Class | Model/Assay | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Quinazoline-guanidine derivative (Comp. 11) | LPS-stimulated murine macrophages | Pro-inflammatory activation | 15.64 µM | nih.gov |

| Quinazoline-dione guanidine (Comp. 4a) | LPS-stimulated murine macrophages | NO and IL-6 secretion | Dose-dependent inhibition | acs.org |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (Comp. 5d) | Enzyme Inhibition Assay | COX-2 | 0.76 µM | nih.gov |

| 4-(4-chlorothiophen-2-yl)thiazol-2-amine (Comp. 5e) | Enzyme Inhibition Assay | COX-2 | 0.89 µM | nih.gov |

Free radicals and other reactive oxygen species (ROS) contribute to cellular damage, and antioxidants can mitigate this by neutralizing these reactive molecules. mdpi.com The antioxidant capacity of compounds related to this compound is often evaluated through a battery of in vitro assays that measure different aspects of antioxidant action, such as hydrogen atom transfer or electron transfer. nih.govresearchgate.net

Commonly used methods include the DPPH (2,2-diphenyl-1-picrylhydrazyl) free-radical scavenging assay, the hydroxyl radical scavenging assay, and the ferric reducing antioxidant power (FRAP) assay. nih.govnih.govprotocols.io The DPPH assay is a popular and rapid spectrophotometric method where the reduction of the stable DPPH radical by an antioxidant is measured by a color change. mpg.de Similarly, hydroxyl radical scavenging assays assess the ability of a compound to neutralize the highly reactive hydroxyl radical. nih.gov

Studies on phenolic derivatives of thiazolidine-2,4-dione, a structurally related heterocyclic system, have demonstrated potent antiradical and electron-donating activities, sometimes comparable to reference antioxidants like ascorbic acid and trolox. nih.gov The antioxidant activity of phenolic thiazoles is often attributed to the presence of hydroxyl groups on the phenyl ring, which can donate a hydrogen atom to stabilize free radicals. nih.gov The investigation into thiocarbohydrazone derivatives also revealed significant radical scavenging activities, with some compounds showing more potent inhibition than the standard antioxidant butylated hydroxytoluene (BHT). mdpi.com

Table 2: Common In Vitro Assays for Antioxidant Potential

| Assay Name | Principle | Measurement | Reference |

|---|---|---|---|

| DPPH Radical Scavenging | Measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical. | Decrease in absorbance at ~517-523 nm. | nih.govmpg.de |

| Hydroxyl Radical Scavenging | Assesses the neutralization of hydroxyl radicals, often generated by a Fenton-like reaction. | Inhibition of the degradation of a detector molecule (e.g., deoxyribose). | nih.govstackexchange.com |

| Ferric Reducing Antioxidant Power (FRAP) | Evaluates the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). | Formation of a colored ferrous-tripyridyltriazine complex measured at ~700 nm. | nih.govprotocols.io |

| ABTS Radical Scavenging | Measures scavenging of the stable ABTS cation radical (ABTS•⁺). | Decrease in absorbance of the pre-formed radical cation. | researchgate.netepa.gov |

Exploration of Molecular Targets and Biological Mechanisms

Identifying the specific molecular targets of a compound is crucial for understanding its mechanism of action and for rational drug design. Research into this compound derivatives has explored their interactions with several key biological macromolecules.

The thiazole ring is a versatile scaffold that has been incorporated into numerous enzyme inhibitors.

Protein Kinases: Abnormal protein kinase activity is a hallmark of cancer. Thiazole derivatives have been investigated as inhibitors of several kinases. For example, a series of 4-(thiazol-5-yl)-2-(anilinopyrimidine) derivatives were designed as potent inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a transcriptional regulator. One compound from this series, 12u , exhibited an IC₅₀ of 7 nM against CDK9 with over 80-fold selectivity against CDK2. Other research has focused on developing thiazole-based compounds as inhibitors of BRAF kinase, particularly the V600E mutant prevalent in melanoma.

Cysteine Proteases: These enzymes are crucial for the survival of various pathogens, including protozoan parasites like Trypanosoma cruzi and Leishmania species, making them attractive drug targets. Oxyguanidine analogues of the inhibitor WRR-483 have shown promising activity against cruzain, the major cysteine protease of T. cruzi. Other studies have identified flavonoid derivatives and nitrile-containing compounds that potently inhibit cysteine proteases from Leishmania.

Trypanothione Reductase (TR): This enzyme is unique to trypanosomatid parasites and is essential for their redox metabolism, replacing the glutathione (B108866) reductase system found in humans. This makes TR a prime target for developing selective anti-parasitic drugs. High-throughput screening has identified 2-iminobenzimidazoles, which contain a guanidine-like moiety, as a novel class of TR inhibitors with potent trypanocidal activity against Trypanosoma brucei rhodesiense and low cytotoxicity to mammalian cells. Other research has explored naphthoquinone and 5-nitrothiophene derivatives as inhibitors of TR.

Table 3: Enzyme Inhibition by Selected Thiazole and Guanidine Derivatives

| Compound/Derivative Class | Target Enzyme | Organism/Disease | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| 4-(Thiazol-5-yl)-2-(anilinopyrimidine) (Comp. 12u) | CDK9 | Cancer | 7 nM | |

| 2-Iminobenzimidazoles | Trypanothione Reductase (TR) | Trypanosoma brucei rhodesiense | Potent Inhibition | |

| Oxyguanidine Analogue (WRR-666) | Cruzain (Cysteine Protease) | Trypanosoma cruzi | Promising Activity | |

| Naphthamide Derivative (Comp. 7j) | Trypanothione Reductase (TR) | Trypanosoma cruzi | Mixed-type inhibition |

The guanidinium (B1211019) group, a key feature of the parent compound, is positively charged at physiological pH and is known to interact with the negatively charged phosphate (B84403) backbone of nucleic acids. Guanidine-based compounds, particularly those with two cationic groups (bis-guanidiniums), have been studied as potential DNA minor groove binders. acs.org These interactions can be assessed through biophysical methods such as UV-thermal denaturation experiments, which measure the increase in the DNA melting temperature (ΔTₘ) upon ligand binding. acs.org

Although the guanidine moiety provides a structural basis for potential interaction with DNA and RNA, specific studies analyzing the binding properties of this compound itself are not extensively reported in the literature. This remains an area for future investigation to fully elucidate its biological mechanism of action.

Acid-sensing ion channels (ASICs) are proton-gated cation channels involved in various physiological and pathological processes, including pain sensation, fear, and neurodegeneration. The guanidine group is a key pharmacophore for modulating these channels. A notable example is the compound 2-guanidine-4-methylquinazoline (GMQ) , which has been shown to be a subtype-specific modulator of ASICs.

GMQ can open the ASIC3 channel at physiological pH and alters the pH dependence of both activation and inactivation for several ASIC subtypes (ASIC1a, ASIC1b, ASIC2a, and ASIC3). For ASIC3, GMQ shifts the pH dependence of activation to a more alkaline direction, creating a "window current" that allows the channel to be active at pH 7.4. Conversely, for ASIC1a and ASIC1b, it shifts the activation to more acidic pH values. This demonstrates that compounds containing a guanidine moiety can have complex and specific modulatory effects on ion channels, representing a significant mechanism of biological activity.

Table 4: Modulation of Acid-Sensing Ion Channels (ASICs) by GMQ

| ASIC Subtype | Effect of GMQ | Consequence | Reference |

|---|---|---|---|

| ASIC1a | Shifts pH dependence of activation to more acidic pH. | Inhibition at near-neutral pH. | |

| ASIC1b | Shifts pH dependence of activation to more acidic pH. | Inhibition at near-neutral pH. | |

| ASIC3 | Shifts pH dependence of activation to more alkaline pH; induces window current. | Activation at physiological pH (7.4). | |

| All (1a, 1b, 2a, 3) | Shifts pH dependence of inactivation to more acidic pH. | Alters channel availability for activation. |

Receptor Ligand Research

The unique structural combination of a thiazole ring, a guanidine group, and an ethoxycarbonyl moiety in this compound suggests potential interactions with various receptor systems. Research on analogous compounds provides insights into its possible receptor ligand activities.

Neuropeptide FF1 Receptor:

The guanidine group is a critical feature for ligands of Neuropeptide FF (NPFF) receptors, which are implicated in pain modulation and opioid system regulation. nih.gov Structure-activity relationship (SAR) studies on NPFF receptor antagonists have highlighted the importance of the guanidine functionality for binding affinity at both NPFF1 and NPFF2 receptor subtypes. globalresearchonline.net While direct studies on this compound are not available, patents from pharmaceutical companies describe compounds with a tetrahydrobenzothiazole core and a guanidine at the 2-position that exhibit nanomolar binding affinity for the NPFF1 receptor. nih.gov This suggests that the 2-guanidinothiazole scaffold present in this compound could serve as a basis for NPFF1 receptor ligand design. The majority of small-molecule ligands developed for NPFF receptors incorporate a guanidine function. fabad.org.tr

Prostacyclin Receptor:

The prostacyclin receptor (IP receptor) is a key player in vasodilation and the inhibition of platelet aggregation. cvpharmacology.com While direct evidence linking this compound to the prostacyclin receptor is absent, research has identified synthetic antagonists for this receptor, such as RO1138452 and RO3244794. wikipedia.org Some research has explored guanidine moieties within different heterocyclic systems as prostacyclin receptor antagonists. For instance, derivatives of 2-iminoimidazolidine incorporating a guanidine group have been investigated for their analgesic activity through prostacyclin receptor antagonism. Although the core structure is different, this highlights the potential for guanidine-containing compounds to interact with the prostacyclin receptor.

NPY Y5 Receptor:

The Neuropeptide Y (NPY) Y5 receptor is a significant target in the research of appetite regulation and obesity. nih.govnih.gov Thiazole derivatives have been a focus of research for developing NPY Y5 receptor antagonists. nih.govnih.gov A notable example is Lu AA33810, a selective NPY Y5 receptor antagonist with a Ki of 1.5 nM, which features a (4,5-dihydro nih.govbenzothiepino[5,4-d]thiazol-2-yl)amino core structure. acs.org This demonstrates that the thiazole ring is a viable scaffold for achieving high-affinity binding to the NPY Y5 receptor. Furthermore, tricyclic compounds have been developed as selective NPY Y5 receptor antagonists, with some exhibiting Ki values as low as 6.8 nM. bioworld.com The combination of a thiazole ring and a guanidine-like moiety in this compound makes it a compound of interest for potential NPY Y5 receptor antagonism.

Sigma Receptor:

Sigma receptors, divided into σ1 and σ2 subtypes, are involved in a multitude of cellular functions and are targets for various neurological and psychiatric conditions. The structural features of this compound align with known pharmacophores for sigma receptor ligands. Research has identified thiazole-based compounds as potent sigma-1 receptor ligands. molbnl.it For instance, certain pyridyl-substituted thiazole derivatives show low nanomolar σ1 affinity (Ki = 1.3 nM and 1.9 nM) and high selectivity over the σ2 subtype. molbnl.it Additionally, novel sigma-1 receptor ligands based on a thiazolidine-2,4-dione nucleus have been discovered, with some compounds exhibiting Ki values in the nanomolar range. On the other hand, the guanidine moiety is also a recognized feature in sigma receptor ligands. For example, novel guanidine-based small molecule inhibitors have been developed for the Sigma1 receptor in the context of prostate cancer. nih.gov

Table 1: Research Findings on Related Compounds for Receptor Ligand Activity

| Receptor Target | Compound/Derivative Class | Key Findings | Reference(s) |

| Neuropeptide FF1 Receptor | Tetrahydrobenzothiazole with 2-guanidine | Nanomolar binding affinity reported. | nih.gov |

| NPY Y5 Receptor | Lu AA33810 (thiazole derivative) | Selective antagonist with a K | acs.org |

| NPY Y5 Receptor | Isomeric thiazole derivatives | Showed high activity as NPY5 receptor ligands. | nih.gov |

| Sigma-1 Receptor | Pyridyl substituted thiazoles | K | molbnl.it |

| Sigma-1 Receptor | Thiazolidine-2,4-dione derivatives | Lead compounds identified with K |

Disruption of Cellular Metabolic Pathways

The thiazole and guanidine moieties are present in numerous compounds known to interfere with cellular metabolic pathways, particularly through enzyme inhibition.

The 2-aminothiazole (B372263) structure is a recognized privileged scaffold in medicinal chemistry, but it has also been flagged as a potential toxicophore due to metabolic activation. nih.gov Thiazole-containing compounds have demonstrated a wide array of biological activities, including the inhibition of various enzymes. fabad.org.trnih.govwisdomlib.organalis.com.my For instance, thiazole derivatives have been developed as inhibitors of protein kinases, which are central to many signaling pathways that can become dysregulated in diseases like cancer. nih.govrsc.org

Research into 2-amino thiazole derivatives has shown their potential to inhibit key metabolic enzymes such as carbonic anhydrase I and II, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with some derivatives showing inhibition constants in the nanomolar range. nih.gov Specifically, 2-amino-4-(4-chlorophenyl)thiazole was a potent inhibitor of human carbonic anhydrase I (hCA I) with a Ki of 0.008 µM, while 2-amino-4-(4-bromophenyl)thiazole (B182969) was a strong inhibitor of hCA II, AChE, and BChE. nih.gov

Furthermore, a study on ethyl 2-substituted-aminothiazole-4-carboxylate analogs, which are structurally very similar to this compound, revealed significant in vitro antitumor activity against a panel of human tumor cell lines. nih.gov One analog, ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate, was particularly potent against a leukemia cell line with a GI50 value of 0.08 µM. nih.gov

Guanidine-containing compounds have also been identified as inhibitors of crucial enzymes. For example, 4-substituted-2-guanidinothiazoles have been studied as reversible inhibitors of the gastric (H+/K+)-ATPase, also known as the proton pump. nih.gov The inhibitory activity was found to be dependent on the electronic and hydrophobic properties of the substituents on the phenyl ring at the 4-position of the thiazole. nih.gov In the context of antifungal agents, novel thiazoyl guanidine derivatives have been found to inhibit ergosterol (B1671047) biosynthesis, a critical pathway for fungal cell membrane integrity. nih.gov These compounds showed potent activity against Aspergillus fumigatus, including azole-resistant strains. nih.gov

Table 2: Research Findings on Related Compounds for Metabolic Pathway Disruption

| Metabolic Target/Pathway | Compound/Derivative Class | Key Findings | Reference(s) |

| Carbonic Anhydrase I/II | 2-Amino thiazole derivatives | Potent inhibition with K | nih.gov |

| Acetylcholinesterase/ Butyrylcholinesterase | 2-Amino thiazole derivatives | Effective inhibitors with nanomolar K | nih.gov |

| Gastric (H+/K+)-ATPase | 4-Substituted-2-guanidinothiazoles | Reversible inhibition dependent on substituent properties. | nih.gov |

| Ergosterol Biosynthesis | Thiazoyl guanidine derivatives | Potent antifungal activity through inhibition of a novel enzyme target. | nih.gov |

| Tumor Cell Proliferation | Ethyl 2-substituted-aminothiazole-4-carboxylates | Significant in vitro antitumor activity with GI50 values in the micromolar to nanomolar range. | nih.gov |

Structure Activity Relationship Sar Investigations of 4 Ethoxycarbonylthiazol 2 Yl Guanidine Analogues

Impact of Guanidine (B92328) Moiety Modifications on Biological Activity

The guanidine group, a key feature of these molecules, is a primary determinant of their biological interactions. Its basicity, potential for substitution, and protonation state under physiological conditions are pivotal to its function.

Influence of Guanidyl Side-Chain Substitutions

The guanidine functional group is a cornerstone for the biological activity of many compounds, and its substitution can dramatically alter efficacy. researchgate.net Research on related guanidine derivatives has shown that the entire guanidine moiety is often critical for activity. For instance, in a study of pyridinyl-guanidine analogues, replacing the guanidine group with its isostere, thiourea (B124793), resulted in an inactive compound, emphasizing the essential nature of the guanidinium (B1211019) functionality. mdpi.com

Modifications to the guanidine group itself, such as in carbonyl guanidine derivatives, have been explored to optimize receptor binding. Docking studies on N-(9-hydroxy-9H-fluorene-2-carbonyl)guanidine revealed that the carbonyl guanidine group forms a tight network of interactions with key amino acid residues (Asp, Tyr, and an aromatic residue) in its target receptors. nih.gov This indicates that while the core guanidine structure is vital, targeted substitutions can enhance specific interactions. Furthermore, studies on antifungal guanidine derivatives have suggested that the presence of electron-withdrawing groups on an associated aryl ring can increase lipophilicity and be beneficial to biological activity. mdpi.com

Role of Basicity and Protonation State in Biological Interactions

The guanidine group is a strong organic base with a high pKa (the pKa of guanidinium is ~13.6), ensuring it is almost entirely protonated and positively charged at physiological pH. researchgate.netresearchgate.net This protonated state is crucial for forming strong ionic and hydrogen bond interactions with biological targets, such as the negatively charged side chains of aspartate or glutamate (B1630785) residues in proteins or the phosphate (B84403) backbone of nucleic acids. researchgate.netnih.gov

The basicity of the guanidine can be modulated by nearby functional groups. Electron-withdrawing groups, for example, can decrease the basicity. mdpi.com This modulation can be a strategic tool in drug design. While strong basicity and a positive charge are often key for initial binding, a slight reduction in basicity might enhance membrane permeability or fine-tune the strength of interaction within a specific binding pocket. mdpi.com The ability of the protonated guanidinium ion to act as a potent hydrogen bond donor is a recurring theme in its biological function, allowing it to anchor ligands to their receptor sites. nih.govresearchgate.net

Effects of Thiazole (B1198619) Ring Substituents on Pharmacological Profiles

The thiazole ring serves as a versatile scaffold in medicinal chemistry. globalresearchonline.netcabidigitallibrary.org The nature and position of its substituents significantly influence the steric and electronic properties of the entire molecule, thereby affecting its pharmacological activity. nih.gov

Steric and Electronic Effects of Varying Substituents (e.g., Ethoxycarbonyl Group)

Substituents on the thiazole ring can exert profound steric and electronic effects that dictate biological activity. The ethoxycarbonyl group at the 4-position of the parent compound is an electron-withdrawing group, which influences the electronic distribution of the thiazole ring. researchgate.net

Structure-activity relationship studies on various thiazole derivatives have yielded several key insights:

Electron-withdrawing vs. Electron-donating Groups : The presence of both electron-withdrawing groups (like nitro groups) and electron-donating groups (like methoxy (B1213986) groups) on an associated phenyl ring at the thiazole moiety has been found to be beneficial for antimicrobial activity in certain series. nih.gov

Lipophilicity : Increasing the lipophilicity of substituents can have a positive effect. In some antifungal series, replacing a polar amino group with more lipophilic benzamide (B126) or benzylidene groups improved activity. nih.gov Similarly, at position 4 of the thiazole ring, lipophilic groups have been shown to yield better results in certain inhibitors. nih.gov

Steric Bulk : The size of the substituent group is also a critical factor. For some targets, substituents at the 4-position that are larger than a methyl group are tolerated. nih.gov In a series of fascin (B1174746) inhibitors, analogues with longer alkyl chain substitutions on the thiazole nitrogen displayed greater activity. nih.gov Conversely, in other cases, bulky groups can be detrimental. The introduction of a tert-butoxycarbonyl (Boc) group at the nitrogen of a thiazolidine (B150603) ring (a saturated analogue of thiazole) was shown to be more effective for antibacterial activity than the unsubstituted version, indicating that a bulky, electron-withdrawing group can be favorable. nih.gov

| Substituent Type/Position | Observation | Impact on Activity | Reference |

|---|---|---|---|

| Electron-Withdrawing Group (e.g., NO₂) | Found to be beneficial for antimicrobial activity in some series. | Positive | nih.gov |

| Electron-Donating Group (e.g., OMe) | Found to be beneficial for antimicrobial activity in some series. | Positive | nih.gov |

| Lipophilic Groups (Position 4) | Gave better results for certain enzyme inhibitors. | Positive | nih.gov |

| Longer Alkyl Chains (Thiazole Nitrogen) | Exhibited greater antimigration activities in fascin inhibitors. | Positive | nih.gov |

| tert-Butoxycarbonyl Group (Thiazolidine Nitrogen) | Improved antibacterial activity compared to unsubstituted analogues. | Positive | nih.gov |

Positional Isomerism and its Implications for Activity

The specific placement of substituents on the thiazole ring is a determinant of biological potency, as it dictates the orientation of functional groups for interaction with a target. The thiazole ring is numbered starting from the sulfur atom as position 1, with the nitrogen at position 3. researchgate.net

Studies have highlighted the importance of substituent positions:

Position 2 : This position is often occupied by the key pharmacophore, such as the guanidine group in the title compound. In other series, the presence of a nonpolar, hydrophobic moiety at position 2 was found to be beneficial for antibacterial activity. nih.gov

Position 4 : As mentioned, the substituent at position 4 can significantly affect activity, with lipophilic and larger groups being tolerated or even beneficial in some contexts. nih.gov

Position 5 : In one series of antibacterial compounds, the presence of an ethylidenehydrazine-1-carboximidamide head group at position 5 was deemed advantageous for activity. nih.gov

The differential effects of substituents at various positions underscore the defined three-dimensional binding requirements of the target proteins. Even a subtle shift of a functional group from one position to another can lead to a significant loss of interaction and, consequently, a reduction or complete loss of biological activity. nih.gov

Conformational Analysis and Planarity in Ligand-Target Recognition

The three-dimensional shape and conformational flexibility of a molecule are critical for its recognition and binding to a biological target. For aromatic and heterocyclic systems like (4-Ethoxycarbonylthiazol-2-yl)guanidine, planarity can be a key factor in facilitating effective binding, often through π-π stacking interactions with aromatic residues in a receptor's active site.

Theoretical and crystallographic studies have provided valuable information on this aspect. A computational study comparing phenyl-, thiophenyl-, and thiazolylguanidinium derivatives found that intramolecular hydrogen bonds could form between the guanidinium group and the thiazole ring nitrogen. researchgate.net This interaction forces the system into a planar conformation, which was not observed in the analogous thiophene (B33073) series. researchgate.net This forced planarity could be a crucial element for optimal binding geometry.

Intramolecular Hydrogen Bonding Networks

The conformation and, consequently, the reactivity of this compound analogues are significantly influenced by the presence of intramolecular hydrogen bonds. These non-covalent interactions, occurring within a single molecule, can dictate the spatial arrangement of functional groups, a critical factor in molecular recognition and binding.

In analogues of this compound, several potential intramolecular hydrogen bonds can be envisaged. The guanidinium group, with its multiple N-H donors, can form hydrogen bonds with the nitrogen atom of the thiazole ring or the oxygen atoms of the ethoxycarbonyl group. The formation of these hydrogen bonds leads to more planar and rigid molecular conformations.

Research on analogous systems, such as pyridin-2-yl guanidine derivatives, has demonstrated that intramolecular hydrogen bonding between the pyridine (B92270) nitrogen and the guanidinium protons can induce a significant conformational change, altering the dihedral angle between the guanidinium moiety and the aromatic ring by 180 degrees. derpharmachemica.com This conformational control is a direct result of the stabilizing energy of the intramolecular hydrogen bond. derpharmachemica.com The existence of such interactions has been confirmed through NMR spectroscopy, X-ray crystallography, and theoretical studies. derpharmachemica.com

The formation of intramolecular hydrogen bonds has a profound effect on the physicochemical properties of molecules. nih.gov By masking polar functional groups, these bonds can increase a molecule's membrane permeability and lipophilicity while potentially reducing its water solubility. nih.gov The strength of these effects is dependent on a delicate balance between the hydrogen bond's strength, the geometry of the resulting ring-like structure, and the relative energies of the "open" (non-hydrogen-bonded) and "closed" (hydrogen-bonded) conformations in different environments. nih.gov

A computational study on the drug gemcitabine, which also features potential intramolecular hydrogen bonding, revealed that these internal bonds can persist even during the formation of intermolecular complexes, highlighting their stability and importance in defining the molecule's persistent structure. nih.gov

The table below illustrates potential intramolecular hydrogen bonding interactions within the this compound scaffold.

| Donor Group | Acceptor Group | Resulting Ring Size | Potential Impact |

| Guanidinium N-H | Thiazole N | 5-membered | Planarization of the guanidinium-thiazole linkage |

| Guanidinium N-H | Carbonyl O | 6-membered | Conformational restriction of the ester group |

| Guanidinium N-H | Ether O | 7-membered | Less likely due to larger ring strain |

Aromaticity and Resonance Stabilization Effects

This delocalization of electrons leads to resonance stabilization. Several resonance structures can be drawn for the thiazole ring, distributing the electron density over the ring atoms. This distribution affects the reactivity of the ring, with certain positions being more susceptible to electrophilic or nucleophilic attack.

The guanidinium group attached at the 2-position of the thiazole ring is a strong electron-donating group due to the presence of multiple nitrogen atoms with lone pairs of electrons. This group can participate in resonance with the thiazole ring, further delocalizing the positive charge of the protonated guanidinium form across the entire system. This extended conjugation enhances the stability of the molecule.

The interplay between the electron-donating guanidinium group and the electron-withdrawing ethoxycarbonyl group, transmitted through the aromatic thiazole scaffold, is a key determinant of the molecule's chemical properties and its potential interactions with biological targets.

The following table summarizes the key electronic features of the this compound scaffold.

| Structural Feature | Electronic Effect | Consequence |

| Thiazole Ring | Aromatic | High stability, specific reactivity patterns |

| Guanidinium Group | Strong electron-donating, resonance | Increased electron density in the ring, charge delocalization |

| Ethoxycarbonyl Group | Electron-withdrawing, resonance | Decreased electron density in the ring, modulated reactivity |

| Extended Conjugation | Guanidinium-Thiazole-Carbonyl | Enhanced overall molecular stability |

Supramolecular Chemistry and Crystal Engineering Implications of Guanidine Interactions

Supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. nih.gov Crystal engineering, a subfield of supramolecular chemistry, aims to design and control the formation of crystalline structures with desired properties. nih.gov The guanidinium group is a particularly powerful functional group in supramolecular chemistry and crystal engineering due to its ability to form multiple, strong, and directional hydrogen bonds.

The protonated guanidinium cation is a planar, Y-shaped molecule with six potential hydrogen bond donors. This high density of hydrogen bond donors allows it to form robust and predictable intermolecular interactions, often referred to as supramolecular synthons. These synthons are recurring patterns of intermolecular interactions that can be used to build larger, well-defined supramolecular architectures.

In the solid state, this compound analogues can form extensive hydrogen-bonding networks. The guanidinium group can interact with various hydrogen bond acceptors on neighboring molecules, such as the carboxylate groups, thiazole nitrogens, or even other guanidinium groups. For instance, the interaction between a guanidinium group and a carboxylate group is a well-studied and highly reliable supramolecular synthon, forming a charge-assisted, bidentate hydrogen bonding motif. nyu.edu

These intermolecular interactions are fundamental to the crystal packing of these compounds. The specific arrangement of molecules in the crystal lattice, dictated by these non-covalent forces, can influence physical properties such as solubility, melting point, and bioavailability. By understanding and controlling these guanidine-mediated interactions, it is possible to engineer crystals with specific packing motifs, potentially leading to the discovery of new polymorphs with improved properties.

The study of supramolecular assemblies of guanidinium-containing compounds provides insights into molecular recognition phenomena and can guide the design of new materials with tailored solid-state properties. nyu.edunih.gov

The table below outlines the potential supramolecular synthons involving the guanidinium group of this compound.

| Guanidinium Interacts With | Type of Interaction | Resulting Supramolecular Motif |

| Carboxylate group of another molecule | Charge-assisted hydrogen bonds | Bidentate synthon, often leading to dimers or chains |

| Thiazole N of another molecule | Hydrogen bond | Head-to-tail or other organized packing arrangements |

| Carbonyl O of another molecule | Hydrogen bond | Extended networks and layered structures |

| Anions (in salt forms) | Charge-assisted hydrogen bonds | Formation of well-defined organic frameworks |

Computational and Theoretical Chemistry Approaches in 4 Ethoxycarbonylthiazol 2 Yl Guanidine Research

Molecular Dynamics (MD) Simulations

Without any published research in these areas for (4-Ethoxycarbonylthiazol-2-yl)guanidine, any attempt to generate content for these sections would be speculative and would not adhere to the required standards of scientific accuracy.

Ligand-Protein Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations are a powerful tool for investigating the stability of a ligand-protein complex and its dynamic behavior over time. While specific MD studies on "this compound" are not extensively documented in publicly available literature, the principles can be inferred from research on structurally related thiazole (B1198619) derivatives. nih.govnih.gov

MD simulations can elucidate how "this compound" might bind to a target protein's active site. Key metrics such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) are calculated to assess the stability of the complex. nih.gov For instance, a stable RMSD for the protein-ligand complex over a simulation trajectory (e.g., 100 nanoseconds) would suggest a stable binding mode. nih.govmdpi.com

Furthermore, analysis of hydrogen bond interactions and Solvent Accessible Surface Area (SASA) during the simulation can reveal the key residues involved in binding and the influence of the solvent on the complex. nih.gov Such studies on analogous thiazole-containing compounds have demonstrated the importance of these interactions in maintaining a stable complex, which is crucial for potential inhibitory activity. nih.govnih.govmdpi.com

Table 1: Key Parameters in Molecular Dynamics Simulations and Their Significance

| Parameter | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions in the ligand and protein from a reference structure, indicating the stability of the complex over time. |

| Root Mean Square Fluctuation (RMSF) | Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. |

| Radius of Gyration (RoG) | Represents the compactness of the protein-ligand complex. A stable RoG suggests the complex maintains its overall shape. |

| Hydrogen Bond Analysis | Identifies the formation and breaking of hydrogen bonds between the ligand and protein, revealing key interactions for binding affinity. |

| Solvent Accessible Surface Area (SASA) | Calculates the surface area of the complex exposed to the solvent, providing insights into the hydrophobic interactions and the overall stability of the complex in an aqueous environment. |

Solvation Effects and Environmental Influence Modeling

The influence of the solvent environment on the structure, stability, and activity of "this compound" is a critical aspect of its computational analysis. Solvation free energy calculations, often performed using quantum mechanics/molecular mechanics (QM/MM) methods or alchemical free energy perturbation, can predict the molecule's solubility and partitioning behavior between different phases. nih.govscispace.com

Theoretical studies on similar thiazole derivatives have shown that the choice of solvent can significantly impact their properties. figshare.comnih.gov For example, the bond dissociation energy (BDE), a measure of bond strength, can vary in different solvents, which in turn can affect the molecule's reactivity and antioxidant potential. nih.gov Calculations performed in solvents of varying polarity, such as toluene (B28343) (non-polar), ethanol (B145695) (polar protic), and water (polar protic), can provide a comprehensive understanding of these environmental effects. nih.gov

Quantum chemical calculations, such as those using Density Functional Theory (DFT), can be employed to study the specific effects of solvation on the electronic properties of thiazole derivatives. iaea.org These studies can reveal how the solvent influences the molecule's energetic parameters and its propensity to participate in chemical reactions. iaea.org

Predictive Modeling for Biological Activity and Research Design

Computational models are instrumental in predicting the biological activity of new compounds and in guiding the design of further experimental studies.

Computational Assessment of Parameters for Pharmacokinetic Study Design (e.g., logBB calculations)

A crucial aspect of drug design is predicting the pharmacokinetic properties of a molecule, such as its ability to cross the blood-brain barrier (BBB). The logarithm of the brain to blood concentration ratio (logBB) is a key parameter used to quantify this. While direct experimental data for "this compound" is not available, various in silico models can be used for its prediction.

Quantitative Structure-Activity Relationship (QSAR) models and machine learning algorithms are frequently used to predict logBB based on molecular descriptors. nih.govnih.govresearchgate.net These descriptors can include lipophilicity (logP), molecular weight, polar surface area, and the number of hydrogen bond donors and acceptors. nih.govmdpi.com Studies on diverse sets of heterocyclic compounds have shown that these properties are significant determinants of BBB permeability. nih.gov Advanced models, including deep neural networks and recurrent neural networks, have been developed to improve the accuracy of these predictions for a wide range of organic compounds. nih.govfrontiersin.org

Table 2: Common Molecular Descriptors Used in logBB Prediction

| Descriptor | Influence on BBB Permeability |

| Lipophilicity (logP) | Higher lipophilicity generally favors BBB penetration, but excessive lipophilicity can lead to non-specific binding. |

| Molecular Weight (MW) | Lower molecular weight is typically associated with better permeability. |

| Topological Polar Surface Area (TPSA) | A lower TPSA is generally preferred for crossing the BBB. |

| Number of Hydrogen Bond Donors/Acceptors | Fewer hydrogen bonds often correlate with increased permeability. |

Structure-Activity Relationship (QSAR/3D-QSAR) Modeling

QSAR and 3D-QSAR are computational techniques used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netimist.ma For "this compound," QSAR models could be developed by synthesizing and testing a series of analogs with varied substituents on the thiazole or guanidine (B92328) moieties.

Studies on other thiazole derivatives have successfully employed QSAR to identify key structural features responsible for their biological activities, such as antimicrobial or enzyme inhibitory effects. researchgate.netpsu.eduphyschemres.org These models often use a combination of electronic, steric, and hydrophobic descriptors to build a predictive mathematical equation. researchgate.netimist.ma 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) go a step further by creating 3D grid-based models that represent the steric and electrostatic fields around the molecules, providing a visual representation of the regions where modifications could enhance activity. physchemres.org

Crystallographic Studies and Challenges in Structural Elucidation

Determining the precise three-dimensional structure of "this compound" is fundamental to understanding its chemical properties and interactions.

Methods for Crystal Structure Determination (e.g., X-ray Diffraction)

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid. researchgate.netnih.govmdpi.com This technique would provide precise bond lengths, bond angles, and conformational details of "this compound".

While the crystal structure of "this compound" itself is not reported in the searched literature, crystallographic data for numerous related compounds, such as ethyl thiazole-4-carboxylate derivatives and guanidinothiazole compounds, are available. researchgate.netmdpi.commdpi.com These studies reveal common structural motifs, including intermolecular hydrogen bonding patterns and crystal packing arrangements. nih.govmdpi.com For instance, the crystal structure of a famotidine (B1672045) cocrystal, which contains a guanidinothiazole core, highlights the importance of hydrogen bonds in the crystal lattice. mdpi.com Analysis of these related structures can provide valuable insights into the likely solid-state conformation and intermolecular interactions of "this compound". Challenges in obtaining suitable single crystals for X-ray diffraction can sometimes be a hurdle in structural elucidation.

Computational Tools for Structure Refinement and Analysis (e.g., SHELX software)

The refinement of crystal structures using computational tools is a cornerstone of modern chemical research, providing precise information about the three-dimensional arrangement of atoms within a molecule. Software suites like SHELX are instrumental in this process, utilizing diffraction data to generate and refine a model of the crystal structure. This process yields critical data such as bond lengths, bond angles, and torsion angles, which are fundamental to understanding a compound's chemical behavior and potential interactions.

The SHELX software package, developed by George M. Sheldrick, is a powerful and widely used set of programs for the determination of crystal structures from X-ray and neutron diffraction data. The refinement process with SHELXL, a key program in the suite, involves minimizing the difference between observed and calculated structure factors. This allows for the precise determination of atomic coordinates and displacement parameters. For a compound like this compound, such an analysis would provide invaluable insights into the planarity of the thiazole ring, the conformation of the ethoxycarbonyl group, and the geometry of the guanidine moiety.

However, a thorough search of crystallographic databases and scientific literature did not yield any reports of the crystal structure of this compound being determined or refined using SHELX or any other crystallographic software. The absence of a Crystallographic Information File (CIF) for this compound means that crucial data for a detailed computational analysis is not available.

Advanced Research Questions and Future Perspectives in 4 Ethoxycarbonylthiazol 2 Yl Guanidine Research

Development of Highly Selective Ligands for Specific Biological Targets

A primary challenge and opportunity in medicinal chemistry is the design of ligands that bind with high affinity and selectivity to a single biological target, thereby minimizing off-target effects. The (4-Ethoxycarbonylthiazol-2-yl)guanidine scaffold, with its guanidine (B92328) group, thiazole (B1198619) core, and ethoxycarbonyl moiety, offers multiple points for chemical modification to achieve such selectivity.

Future research will likely focus on creating libraries of derivatives to probe structure-activity relationships (SAR) against specific enzyme or receptor families, such as kinases, proteases, or G-protein coupled receptors (GPCRs). The guanidinium (B1211019) group is known to interact with negatively charged pockets in proteins, such as those containing aspartate or glutamate (B1630785) residues, or with phosphate (B84403) groups in kinases. nih.gov Studies on related guanidine-containing compounds have shown that increasing the steric bulk around the guanidine moiety can switch a compound's activity from agonistic to exclusively antagonistic, a principle that could be applied here to fine-tune activity against targets like α2-adrenoceptors. nih.gov

Key research questions include:

How do modifications at the ester group (e.g., replacing ethyl with larger or more complex alkyl or aryl groups) affect target binding and cell permeability?

Can substitutions on the thiazole ring at the C5 position introduce new interaction points to enhance selectivity for a specific kinase or receptor subtype?

How does constraining the conformation of the guanidine group through cyclization or substitution impact binding affinity and selectivity?

A systematic approach, as outlined in the table below, could guide the development of these next-generation ligands.

Table 1: Prospective Modification Strategies for Enhanced Target Selectivity

| Scaffold Position | Modification Strategy | Potential Target Class | Rationale for Selectivity |

|---|---|---|---|

| Guanidine Group | Introduction of bulky substituents (e.g., benzyl, adamantyl) | GPCRs (e.g., α2-adrenoceptors) | Steric hindrance can modulate receptor activation, favoring antagonism over agonism. nih.gov |

| Ethoxycarbonyl Group | Bioisosteric replacement (e.g., with amides, sulfonamides, tetrazoles) | Kinases, Proteases | Alters hydrogen bonding capacity and electrostatic interactions to match specific active site features. nih.gov |

| Thiazole C5-Position | Addition of aryl or heteroaryl rings | Kinases (e.g., EGFR, VEGFR) | Provides vectors for exploring additional binding pockets adjacent to the primary interaction site, enhancing affinity. frontiersin.org |

This targeted derivatization aims to convert a broadly active scaffold into a set of precision chemical tools for probing biology and potentially treating disease.

Integration of Synthetic Biology and Chemoinformatics in Scaffold Design

The design of novel this compound derivatives can be significantly accelerated by merging computational (chemoinformatic) methods with principles of synthetic biology.

Chemoinformatics offers powerful in silico tools to rationalize and guide synthetic efforts. Instead of relying solely on trial-and-error laboratory work, researchers can use computational models to predict the properties of virtual compounds. This includes:

Molecular Docking: Simulating the binding of designed derivatives into the three-dimensional structures of target proteins to predict binding affinity and orientation. cdfd.org.in

Pharmacophore Modeling: Creating models based on known active compounds to identify the essential spatial arrangement of chemical features required for biological activity, guiding the design of new molecules with a higher probability of success. nih.gov

ADMET Prediction: Using algorithms to forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of virtual derivatives, allowing for the early deselection of compounds likely to fail in later developmental stages.

Synthetic biology , while a more nascent field in this context, presents long-term opportunities. Research could explore the engineering of microorganisms to produce key precursors for thiazole synthesis, such as specific thioamides or α-haloketones, potentially from renewable feedstocks. analis.com.my Looking further ahead, chemoenzymatic strategies, where an enzyme catalyzes a key step in the synthesis, could offer a greener and more efficient route to specific derivatives. analis.com.my For example, engineered enzymes could be used for stereoselective modifications, a task that is often challenging using traditional chemical methods.

The synergy of these fields creates a modern design-build-test-learn cycle where computational predictions guide targeted synthesis, and the biological data from testing refines the computational models for the next round of design.

Exploration of Novel Reaction Pathways for Enhanced Synthetic Efficiency

While the Hantzsch synthesis remains a cornerstone for creating the thiazole ring, its reliance on potentially harsh conditions and the handling of α-haloketones has prompted a search for more efficient, scalable, and environmentally benign alternatives. bepls.comnih.gov Future research into the synthesis of this compound and its derivatives will prioritize these "green chemistry" approaches. nih.gov

Promising areas of exploration include: